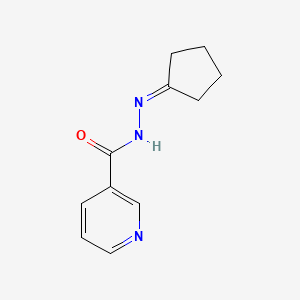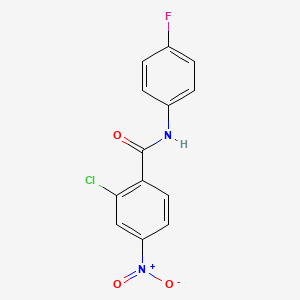
N-(cyclopentylideneamino)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Cyclopentylidenepyridine-3-carbohydrazide is a derivative of isoniazid, an organic compound primarily used in the treatment and prevention of tuberculosis. This compound is characterized by its unique structure, which includes a cyclopentylidene group attached to a pyridine ring via a carbohydrazide linkage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-Cyclopentylidenepyridine-3-carbohydrazide typically involves the reaction of cyclopentanone with pyridine-3-carbohydrazide under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of N’-Cyclopentylidenepyridine-3-carbohydrazide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: N’-Cyclopentylidenepyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
Applications De Recherche Scientifique
N’-Cyclopentylidenepyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-Cyclopentylidenepyridine-3-carbohydrazide involves its interaction with bacterial enzymes, leading to the inhibition of cell wall synthesis. This compound targets specific enzymes involved in the biosynthesis of mycolic acids, essential components of the bacterial cell wall .
Comparaison Avec Des Composés Similaires
Isoniazid: A first-line medication for tuberculosis treatment.
N’-Phenylpyridine-3-carbohydrazide: Another derivative with similar antimicrobial properties.
Uniqueness: N’-Cyclopentylidenepyridine-3-carbohydrazide is unique due to its cyclopentylidene group, which imparts distinct chemical and biological properties compared to other derivatives .
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
N-(cyclopentylideneamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H13N3O/c15-11(9-4-3-7-12-8-9)14-13-10-5-1-2-6-10/h3-4,7-8H,1-2,5-6H2,(H,14,15) |
Clé InChI |
POKYLLYEDMFXIT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NNC(=O)C2=CN=CC=C2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione](/img/structure/B11703820.png)

![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703835.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11703851.png)


![Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11703870.png)
![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11703874.png)

![N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11703885.png)
![3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11703890.png)


![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B11703898.png)
